molecular formula C12H11N3O3 B14396134 2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate CAS No. 89862-66-8

2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate

Cat. No.: B14396134
CAS No.: 89862-66-8
M. Wt: 245.23 g/mol
InChI Key: KSALVAMVKIMEKO-UHFFFAOYSA-N
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Description

2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate is a chemical compound characterized by its unique structure, which includes a diazonium group and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method involves the use of aniline derivatives, which are diazotized using sodium nitrite and hydrochloric acid under cold conditions. The resulting diazonium salt is then coupled with a compound containing the azetidinone ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the diazonium group into an amine group.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate involves its interaction with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the design of drugs and other bioactive compounds. The azetidinone ring also contributes to the compound’s biological activity by interacting with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate
  • (Z)-2-Diazonio-1-(2-methylphenyl)ethen-1-olate

Uniqueness

Compared to similar compounds, 2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate is unique due to its specific substitution pattern on the phenyl ring and the presence of the azetidinone ring

Properties

CAS No.

89862-66-8

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

4-(2-diazoacetyl)-1-(2-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C12H11N3O3/c1-18-11-5-3-2-4-8(11)15-9(6-12(15)17)10(16)7-14-13/h2-5,7,9H,6H2,1H3

InChI Key

KSALVAMVKIMEKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(CC2=O)C(=O)C=[N+]=[N-]

Origin of Product

United States

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